molecular formula C75H132N26O19S2 B052408 Epitope 31D CAS No. 122289-52-5

Epitope 31D

Cat. No.: B052408
CAS No.: 122289-52-5
M. Wt: 1766.1 g/mol
InChI Key: SOLCKDUKYAMXBE-UPOCGCHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIM 23268 is a synthetic compound that acts as a selective agonist for somatostatin receptor subtype 5 (SSTR5). It was initially developed by Biomeasure, Inc. for potential therapeutic applications in endocrinology and metabolic diseases, particularly for conditions like type 2 diabetes mellitus .

Preparation Methods

The synthesis of BIM 23268 involves multiple steps, including peptide bond formation and cyclization. The compound is a peptide or derivative, and its preparation typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .

Chemical Reactions Analysis

BIM 23268 undergoes various chemical reactions, primarily involving its peptide bonds and functional groups. The compound can participate in:

Scientific Research Applications

Mechanism of Action

BIM 23268 exerts its effects by selectively binding to somatostatin receptor subtype 5 (SSTR5). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, particularly growth hormone and prolactin. The activation of SSTR5 also triggers the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and further inhibition of cellular activity .

Comparison with Similar Compounds

BIM 23268 is unique in its high selectivity for SSTR5 compared to other somatostatin analogs. Similar compounds include:

Properties

CAS No.

122289-52-5

Molecular Formula

C75H132N26O19S2

Molecular Weight

1766.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1

InChI Key

SOLCKDUKYAMXBE-UPOCGCHASA-N

SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N

sequence

AVYTRIMMNGGRLKR

Synonyms

epitope 31D
glycosylated peptide 31D
peptide 31D

Origin of Product

United States

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